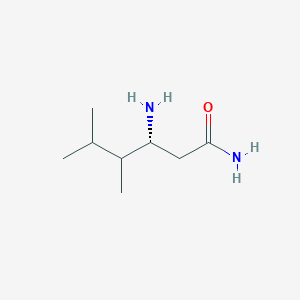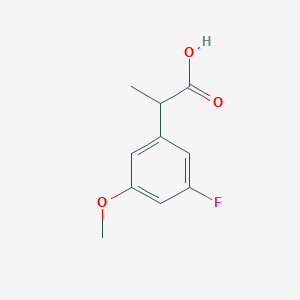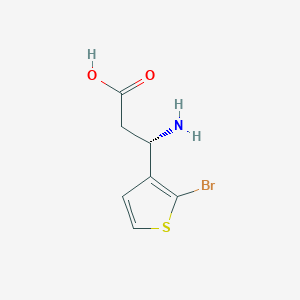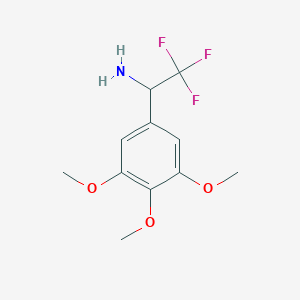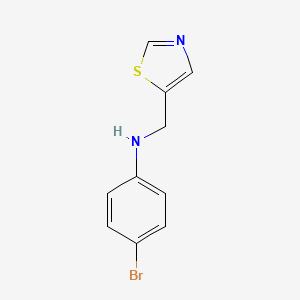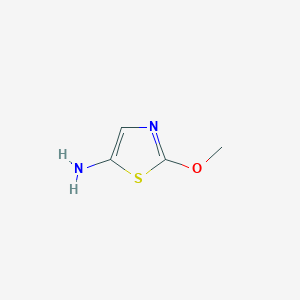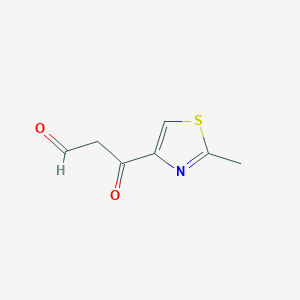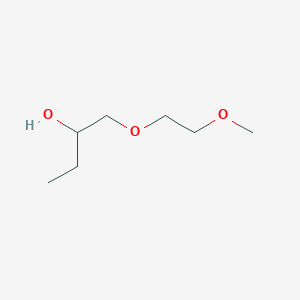![molecular formula C13H19N B13313408 3-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13313408.png)
3-[(3-Ethylphenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Ethylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-ethylphenylmethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of pyrrolidines. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another viable route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.
化学反応の分析
Types of Reactions
3-[(3-Ethylphenyl)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-[(3-Ethylphenyl)methyl]pyrrolidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 3-[(3-Ethylphenyl)methyl]pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylphenylmethyl group enhances its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-[(3-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-4-3-5-12(8-11)9-13-6-7-14-10-13/h3-5,8,13-14H,2,6-7,9-10H2,1H3 |
InChIキー |
MAUMYOQEXZUADC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


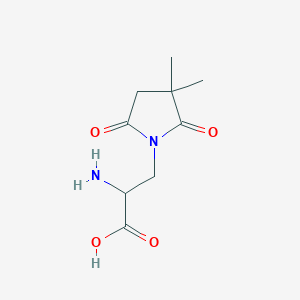
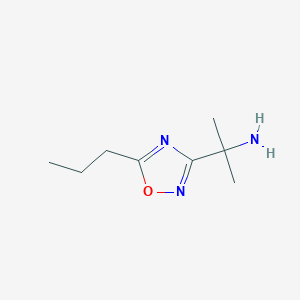
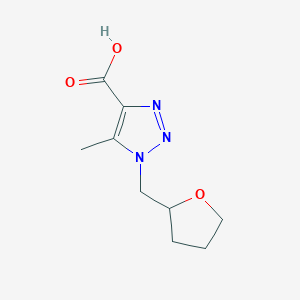

![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
